molecular formula C24H23NO3 B14961044 6,8,8,9-tetramethyl-3-[(4-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-[(4-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B14961044
M. Wt: 373.4 g/mol
InChI Key: APSXQMLWHYWZLM-UHFFFAOYSA-N
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Description

6,8,8,9-TETRAMETHYL-3-(4-METHYLBENZOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound with a unique structure that combines elements of chromene and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-TETRAMETHYL-3-(4-METHYLBENZOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the chromene and pyridine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure adjustments, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-TETRAMETHYL-3-(4-METHYLBENZOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

6,8,8,9-TETRAMETHYL-3-(4-METHYLBENZOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8,8,9-TETRAMETHYL-3-(4-METHYLBENZOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl acetyloctahydronaphthalenes: Known for their use in fragrances and as synthetic intermediates.

    8,8,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-2,4a-methanonaphthalene: Used in various chemical applications.

Uniqueness

6,8,8,9-TETRAMETHYL-3-(4-METHYLBENZOYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE stands out due to its unique combination of chromene and pyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-(4-methylbenzoyl)pyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C24H23NO3/c1-14-6-8-16(9-7-14)22(26)19-11-17-10-18-15(2)13-24(3,4)25(5)20(18)12-21(17)28-23(19)27/h6-13H,1-5H3

InChI Key

APSXQMLWHYWZLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=CC4=C(C=C3OC2=O)N(C(C=C4C)(C)C)C

Origin of Product

United States

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